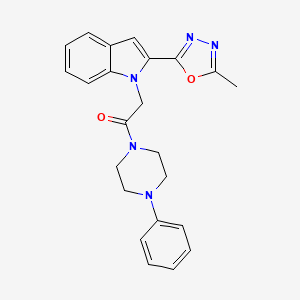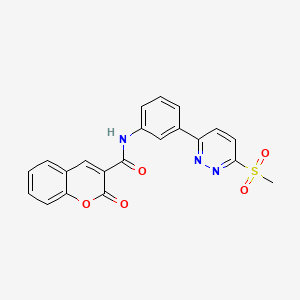
3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C18H17Cl3N2O . It has a molecular weight of 383.69938 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
The synthesis and characterization of complex carboxamides and their derivatives play a crucial role in the development of new materials and pharmaceutical compounds. Studies have explored various synthetic pathways and characterization methods to understand the properties and potential applications of these compounds. For example, the synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones through reactions involving carboxamides demonstrates the versatility of carboxamides in chemical synthesis, potentially offering insights into the synthesis of 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide and its analogs (Sedlák et al., 2008).
Applications in Developing Antipsychotic Agents
Carboxamides and their derivatives are being explored for their potential in developing new antipsychotic agents. For instance, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents indicate the therapeutic potential of such compounds. These studies provide a foundation for further research into compounds like 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide for their possible applications in treating psychiatric disorders (Norman et al., 1996).
Role in Enhancing Material Properties
The structural aspects of carboxamides, especially those involving halogen substitutions, have been studied for their role in enhancing material properties. For example, the assembling of triple helical amide-to-amide hydrogen bonded columns of tris(4-halophenyl)benzene-1,3,5-tricarboxamides into porous materials via halogen...halogen interactions showcases the potential of such compounds in creating new materials with unique properties. This research can provide insights into how 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide might be utilized in material science (Rajput et al., 2010).
Antimicrobial and Anticancer Evaluation
The evaluation of new benzamides and their metal complexes for antibacterial and anticancer activities is a significant area of research. Studies have shown that certain benzamide derivatives exhibit promising antibacterial and anticancer properties. This suggests that compounds like 3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide could be explored for their potential antimicrobial and anticancer activities, contributing to the development of new therapeutic agents (Khatiwora et al., 2013).
Propiedades
IUPAC Name |
3,4-dichloro-N-(5-chloro-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-13-5-7-17(23-8-2-1-3-9-23)16(11-13)22-18(24)12-4-6-14(20)15(21)10-12/h4-7,10-11H,1-3,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGNEKPOABYQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)

